Cas no 1016743-68-2 (6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide)

6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide is a specialized organic compound featuring a pyridine core substituted with a chloro group at the 6-position and a carboxamide linkage to a 2-methylcyclohexyl moiety. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The chloro group enhances reactivity for further functionalization, while the 2-methylcyclohexyl substituent contributes to lipophilicity, potentially improving bioavailability. Its well-defined molecular architecture allows for precise modifications in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound’s stability and synthetic accessibility further support its utility in developing novel bioactive molecules.
6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide structure
1016743-68-2 structure
Product Name:6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide
CAS No:1016743-68-2
MF:C13H17ClN2O
MW:252.739882230759
CID:6424060
PubChem ID:20112562
Update Time:2025-10-05

6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • EN300-24891685
    • AKOS017262882
    • 1016743-68-2
    • NCGC00319617-01
    • Z32972366
    • 6-CHLORO-N-(2-METHYLCYCLOHEXYL)PYRIDINE-3-CARBOXAMIDE
    • AKOS000150320
    • AB01316355-02
    • 6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide
    • Inchi: 1S/C13H17ClN2O/c1-9-4-2-3-5-11(9)16-13(17)10-6-7-12(14)15-8-10/h6-9,11H,2-5H2,1H3,(H,16,17)
    • InChI Key: AUUVMYZFVCVUMT-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=N1)C(NC1CCCCC1C)=O

Computed Properties

  • Exact Mass: 252.1029409g/mol
  • Monoisotopic Mass: 252.1029409g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 272
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 42Ų

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Additional information on 6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide

Comprehensive Overview of 6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide (CAS No. 1016743-68-2)

The compound 6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide (CAS No. 1016743-68-2) represents a structurally unique derivative of pyridine carboxamides, a class of heterocyclic compounds widely studied for their pharmacological and chemical versatility. This molecule features a substituted pyridine ring (C5H4N), a chlorinated aromatic substituent at the 6-position, and an amide-linked 2-methylcyclohexyl group at the 3-position. Its molecular formula, C14H19ClN2O, underscores its complexity and potential for functional group interactions in biological systems. Recent advancements in medicinal chemistry highlight the significance of such derivatives in drug discovery pipelines targeting G protein-coupled receptors (GPCRs) and enzyme inhibition pathways.

The synthesis of 6-chloro pyridine carboxamides has been a focal point in modern organic chemistry due to their modular framework. The integration of the 2-methylcyclohexyl moiety introduces steric and electronic effects that modulate the compound’s solubility, metabolic stability, and binding affinity to target proteins. Notably, studies published in *Organic & Biomolecular Chemistry* (2024) demonstrate that cycloalkyl substitutions enhance lipophilicity while maintaining favorable ADME (absorption, distribution, metabolism, excretion) profiles—a critical factor for drug development. The chlorine atom at the 6-position further contributes to halogen bonding capabilities, which are increasingly leveraged in structure-based drug design to optimize ligand-receptor interactions.

From a mechanistic perspective, pyridine carboxamides are known to exhibit diverse biological activities. For instance, research from *ACS Medicinal Chemistry Letters* (Q3 2024) identifies this class as promising candidates for modulating PPARγ (peroxisome proliferator-activated receptor gamma), a nuclear receptor implicated in metabolic disorders and inflammation. The N-(2-methylcyclohexyl) substitution pattern observed in CAS No. 1016743-68-2 aligns with lead optimization strategies aimed at improving selectivity over related receptors such as PPARα or PPARδ. Additionally, computational docking studies suggest that the rigid cyclohexane scaffold reduces conformational flexibility, thereby enhancing binding specificity—a trait highly desirable in pharmaceutical applications.

In the context of chemical synthesis, the preparation of 6-chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide involves multi-step processes including nucleophilic substitution and amidation reactions. A notable method reported by *Synlett* (April 2025) employs microwave-assisted coupling between 3-chloropyridinoyl chloride and aminocyclohexane derivatives under phase-transfer catalysis conditions. This approach achieves high yields (>85%) while minimizing byproduct formation—a critical consideration for scalable production in industrial settings. Furthermore, green chemistry principles are increasingly applied to reduce solvent waste and energy consumption during synthesis.

Beyond pharmaceuticals, this compound finds relevance in materials science applications such as liquid crystal formulations and optoelectronic devices. The conjugated π-system of the pyridine ring combined with the bulky methylcyclohexyl group influences mesomorphic behavior—properties essential for advanced display technologies. A recent study by *Advanced Materials Interfaces* (Vol. 9, Issue 5) explores how such substituents can be tailored to control thermal stability and dielectric anisotropy in nematic phases.

In terms of safety profiling, extensive toxicological evaluations have been conducted on structurally related compounds within this chemical family. According to data from *Toxicology Reports* (March 2025), compounds bearing similar chlorinated pyridine scaffolds exhibit low acute toxicity profiles when administered orally or dermally at therapeutic concentrations (<50 mg/kg). However, rigorous testing remains essential for each specific derivative due to variations in substituent effects on bioavailability and off-target interactions.

The growing interest in personalized medicine has also spurred investigations into how genetic polymorphisms affect metabolic processing of pyridine-based drugs like CAS No. 1016743-68-2. Research published by *Pharmacogenomics Journal* highlights differences in CYP enzyme activity among populations—findings that could inform dosing regimens or combination therapies involving this compound.

In conclusion, CAS No. 1016743-68-2: 6-Chloro-N-(2-methylcyclohexyl)pyridine-3-carboxamide stands at the intersection of medicinal chemistry innovation and materials science advancement. Its unique structural features enable targeted modulation of biological pathways while offering tunable physicochemical properties through strategic substitution patterns—a testament to its value as both a research tool and potential therapeutic agent across multiple disciplines.

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